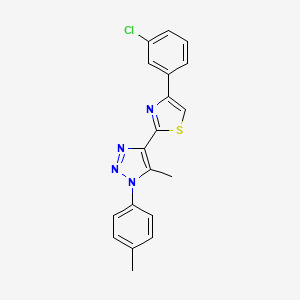
4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole” is a compound that belongs to the class of pyrazole-bearing compounds . Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds involves the use of elemental microanalysis, FTIR, and 1H NMR techniques . A specific synthesis method involves the reaction of 4-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-2-amine with phenyl isothiocyanate and potassium hydroxide in DMF .Molecular Structure Analysis
The molecular structure of pyrazole-bearing compounds is verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
Pyrazole-bearing compounds are synthesized through various chemical reactions. For instance, the reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-bearing compounds can be determined using various techniques. For instance, the boiling point and melting point of 4-Bromopyrazole, a pyrazole derivative, are 250-260 °C and 93-96 °C respectively .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Compounds with thiazole and triazole rings, such as the one described, are frequently synthesized and structurally characterized to understand their crystal structure and molecular conformation. For example, isostructural compounds with chlorophenyl and fluorophenyl groups have been synthesized and characterized through crystallization and single crystal diffraction, demonstrating their planar molecular structure apart from certain substituents (Kariuki et al., 2021).
Antimicrobial Activities
- Similar compounds are often evaluated for their antimicrobial activities. For instance, formazans derived from a Mannich base of a chlorophenyl amino thiadiazole compound exhibited moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Anticancer Activities
- The anticancer activities of thiazolidinone compounds containing benzothiazole moieties have been explored. Some of these compounds have shown promising antitumor activities, indicating the potential of similar structures for anticancer research (Havrylyuk et al., 2010).
Corrosion Inhibition
- Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances on metals, such as iron. Quantum chemical parameters and molecular dynamics simulations have been performed to predict their efficacy, showing good agreement with experimental results (Kaya et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-12-6-8-16(9-7-12)24-13(2)18(22-23-24)19-21-17(11-25-19)14-4-3-5-15(20)10-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGOJDDIPLRNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

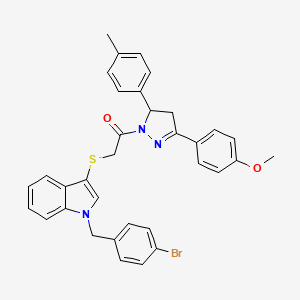
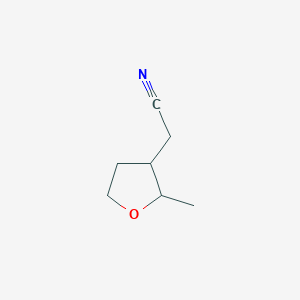
![N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2689166.png)
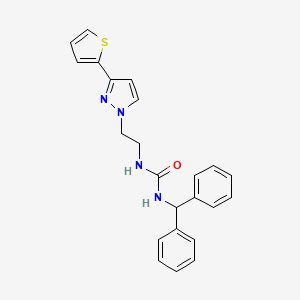
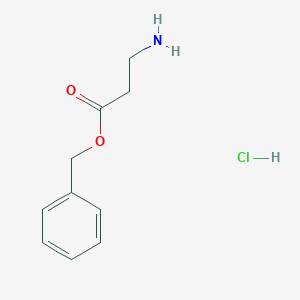
![1-(4-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2689171.png)
![N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2689175.png)
![8-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689176.png)
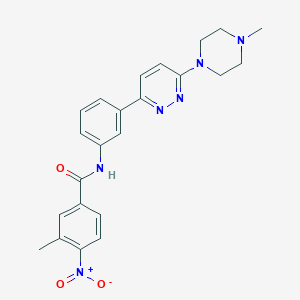
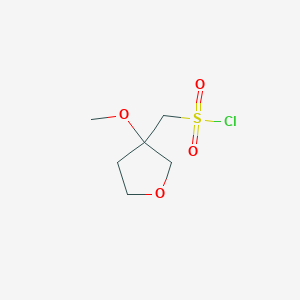
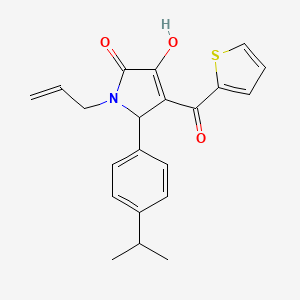

![N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2689186.png)
![Methyl 2-{[(cyclohexylamino)carbonothioyl]amino}nicotinate](/img/structure/B2689187.png)